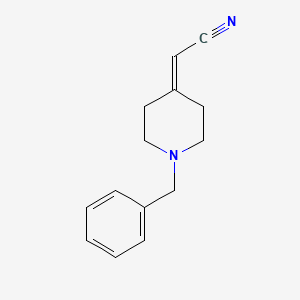

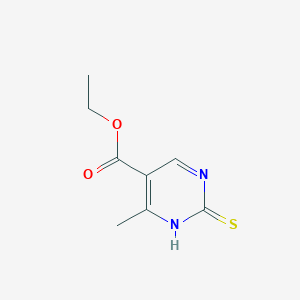

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

Descripción general

Descripción

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate (EMTDPC) is a synthetic compound that has been studied for its potential to be used in a variety of scientific applications. It is a heterocyclic compound with a five-membered ring structure, and its synthesis has been studied extensively. It has been found to have various biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.

Aplicaciones Científicas De Investigación

Given this context, it's essential to approach the topic by considering how research on similar compounds or related chemical processes might inform the scientific applications of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. Below is a synthesized overview based on the general findings from research on related areas:

Chemical Modification and Biological Properties

Research into chemical modifications of natural polymers and small molecules highlights the potential for creating derivatives with specific biological and physical properties. For instance, studies on the esterification of hyaluronan have shown that such modifications can significantly alter biological properties, indicating a potential research avenue for this compound in creating novel biopolymers or pharmaceutical compounds (Campoccia et al., 1998).

Role in Synthesis and Catalysis

The development and application of ionic liquids in synthesis and catalysis provide insights into how this compound might be utilized in chemical reactions. Ionic liquids have been shown to act as solvents and catalysts for a range of reactions, suggesting that similar compounds could play a role in facilitating or optimizing synthetic pathways (Tsuda et al., 2017).

Environmental and Toxicological Considerations

Research on the environmental fate and toxicology of various compounds, including those used in chemical warfare and as industrial solvents, underscores the importance of understanding the environmental impact and safety profile of chemical compounds, including this compound. Such studies inform the responsible use and disposal of chemical materials (Munro et al., 1999).

Potential for Novel Applications

The exploration of novel materials and their applications, such as the use of modified xylans for drug delivery or as paper strength additives, indicates a wide range of potential applications for chemically modified compounds. Research into derivatives of polysaccharides and other biopolymers suggests that this compound could have applications in developing new materials with unique properties for industrial, pharmaceutical, or biotechnological applications (Petzold-Welcke et al., 2014).

Mecanismo De Acción

Target of Action

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, also known as Ethyl 2-mercapto-4-methylpyrimidine-5-carboxylate, is a dihydropyrimidinone (DHPM) derivative . DHPM derivatives have been found to exhibit inhibitory activities against the human kinesin Eg5 enzyme , which plays a crucial role in mitotic spindle assembly during cell division .

Mode of Action

The compound interacts with its target, the human kinesin Eg5 enzyme, through various interactions such as C–H/p, C H O, C / – N, C H \n \n/ – C, lone pair , , etc . In silico analysis demonstrated that compounds with a chloro-group at the 3- or 4-position in the substituted ring of DHPM showed higher binding affinity for the human kinesin Eg5 enzyme .

Biochemical Pathways

The compound’s interaction with the human kinesin Eg5 enzyme affects the mitotic spindle assembly during cell division . This interaction can lead to significant cell death in human A549 lung adenocarcinoma cells , indicating its potential role in cancer treatment.

Pharmacokinetics

The compound’s lipophilic nature, suggested by the presence of butyl groups , may influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially impacting its bioavailability.

Result of Action

The compound’s interaction with the human kinesin Eg5 enzyme can induce significant cell death in human A549 lung adenocarcinoma cells . This suggests that the compound might be a promising anticancer drug candidate for treating different types of cancers, particularly lung cancer .

Safety and Hazards

Direcciones Futuras

DHPMs have vital applications in the field of drug discovery . Therefore, the synthesis and study of DHPM systems with methylene-linked ester make it an exciting topic for synthetic organic chemistry . This result indicates that a deactivating group (chlorine) at the 3- or 4-position in the substituted ring of DHPM might be a promising anticancer drug candidate for treating different types of cancers, particularly cancer of the lung .

Análisis Bioquímico

Biochemical Properties

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit the human kinesin Eg5 enzyme, which is crucial for cell division . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound interacts with other biomolecules such as DNA and RNA, influencing their stability and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by disrupting the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase . This compound also affects cell signaling pathways, particularly those involved in apoptosis and cell proliferation. It has been observed to downregulate the expression of anti-apoptotic genes and upregulate pro-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of the kinesin Eg5 enzyme, inhibiting its activity and preventing the proper segregation of chromosomes during cell division . This binding interaction is crucial for its anticancer activity. Additionally, it can form hydrogen bonds with nucleic acids, affecting their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that its anticancer effects persist over time, with continuous inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with transport proteins that facilitate its uptake and distribution within the body . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and nucleic acids . The compound can also be found in the nucleus, where it affects gene expression and DNA stability . Post-translational modifications and targeting signals may direct it to specific cellular compartments, enhancing its biological activity .

Propiedades

IUPAC Name |

ethyl 6-methyl-2-sulfanylidene-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-3-12-7(11)6-4-9-8(13)10-5(6)2/h4H,3H2,1-2H3,(H,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPYQLBZRNQYSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301189731 | |

| Record name | Ethyl 1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301189731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81633-30-9 | |

| Record name | Ethyl 1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81633-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301189731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.